molecular formula C18H32N4O2S B3792628 1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methylpiperazine

1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methylpiperazine

Cat. No.: B3792628
M. Wt: 368.5 g/mol
InChI Key: BJXFIMKBVCWZLN-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The presence of these functional groups could suggest potential biological activity, as both piperazine and imidazole rings are found in various pharmaceutical drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction of a diamine with a dihalide. The imidazole ring could be formed through a Debus-Radziszewski imidazole synthesis or a similar method. The butyl, cyclobutylmethylsulfonyl, and methyl groups would likely be added through various substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine and imidazole rings would add rigidity to the structure, while the butyl and methyl groups would add some flexibility .


Chemical Reactions Analysis

As for the chemical reactions, this compound could undergo various reactions depending on the conditions. The piperazine ring could undergo substitution reactions at the nitrogen atoms, while the imidazole ring could participate in various reactions at the carbon between the two nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, boiling point, and stability would need to be determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would also need to be determined experimentally. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, potential biological activity, and possible applications. It could also be interesting to explore the synthesis of related compounds .

Properties

IUPAC Name

1-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2S/c1-3-4-8-22-17(14-21-11-9-20(2)10-12-21)13-19-18(22)25(23,24)15-16-6-5-7-16/h13,16H,3-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXFIMKBVCWZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC2CCC2)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methylpiperazine
Reactant of Route 2
1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methylpiperazine
Reactant of Route 3
1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methylpiperazine
Reactant of Route 5
Reactant of Route 5
1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methylpiperazine

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